molecular formula C15H10F2N4O3S B4368487 5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1174868-78-0

5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368487
CAS No.: 1174868-78-0
M. Wt: 364.3 g/mol
InChI Key: NOJOTPZTERHFFF-UHFFFAOYSA-N
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Description

5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an intriguing compound known for its versatile applications across various scientific fields. This compound contains multiple heterocyclic rings and substituents that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the formation of the 2,4-difluorophenyl and 1,3-thiazol-2-yl core structures. These core structures are then linked through an amide bond formation. The key reaction steps might involve:

  • Nitration and reduction: Introduction of nitro groups followed by their reduction to amines.

  • Cyclization: Formation of the thiazole ring.

  • Amide bond formation: Linking the aromatic and heterocyclic units.

Industrial Production Methods

Industrial-scale production could involve optimized reaction conditions like solvent choice, temperature control, and use of catalysts to enhance yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for monitoring and purification.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of reactions including:

  • Oxidation: Conversion of specific functional groups to higher oxidation states.

  • Reduction: Processes reducing certain groups within the molecule.

  • Substitution: Substitution reactions where various groups are replaced or modified.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: like potassium permanganate (KMnO4)

  • Reducing agents: like lithium aluminium hydride (LiAlH4)

  • Catalysts: such as palladium on carbon (Pd/C)

Major Products

Major products formed include various derivatives of the pyrazole and thiazole rings, contributing to further applications or studies in synthetic chemistry.

Scientific Research Applications

This compound's unique structure allows for broad applications:

  • Chemistry: As an intermediate in the synthesis of complex molecules.

  • Biology: In studying protein-ligand interactions, given its potential binding affinity.

  • Medicine: As a pharmacophore in drug design and development, especially targeting enzymes and receptors.

  • Industry: In material science, potentially contributing to the development of new polymers or catalysts.

Mechanism of Action

The effects of this compound can be attributed to its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate pathways by binding to active sites or altering protein conformations. This detailed mechanism can vary greatly depending on the specific biological context or target molecule.

Comparison with Similar Compounds

Similar Compounds

Comparable compounds include:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid

  • 2,4-Difluorophenyl derivatives

  • Thiazole-based molecules

Unique Features

What sets 5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid apart is its combination of these unique substituents in one structure, offering distinct reactivity and binding properties not found in its individual components.

Properties

IUPAC Name

5-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O3S/c1-21-12(9(5-18-21)14(23)24)13(22)20-15-19-11(6-25-15)8-3-2-7(16)4-10(8)17/h2-6H,1H3,(H,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOTPZTERHFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116480
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[[4-(2,4-difluorophenyl)-2-thiazolyl]amino]carbonyl]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174868-78-0
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[[4-(2,4-difluorophenyl)-2-thiazolyl]amino]carbonyl]-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174868-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-[[[4-(2,4-difluorophenyl)-2-thiazolyl]amino]carbonyl]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-({[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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